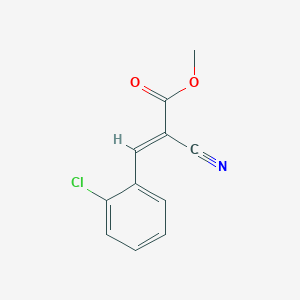

Methyl 2-chloro-alpha-cyanocinnamate

CAS No.: 54440-98-1

Cat. No.: VC6483782

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54440-98-1 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 |

| IUPAC Name | methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |

| Standard InChI Key | MBUUIEJTXSMODJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=CC1=CC=CC=C1Cl)C#N |

Introduction

Structural and Molecular Characteristics

Methyl 2-chloro-α-cyanocinnamate belongs to the class of α,β-unsaturated esters, with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. Its IUPAC name, methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate, reflects the stereoelectronic arrangement critical to its reactivity. Key structural features include:

-

Chloro substituent at the ortho position of the phenyl ring, influencing electron distribution and steric interactions.

-

α-Cyano group, which enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.

-

Methyl ester, providing solubility in organic solvents and serving as a leaving group in transesterification reactions.

The compound’s planar geometry, confirmed via X-ray crystallography in analogous structures, promotes conjugation across the π-system, stabilizing transition states in cycloaddition and substitution reactions.

Synthetic Methodologies

Knoevenagel Condensation

The most viable route for synthesizing methyl 2-chloro-α-cyanocinnamate involves a Knoevenagel condensation between 2-chlorobenzaldehyde and methyl cyanoacetate. This one-step reaction is catalyzed by weak bases such as piperidine or ammonium acetate, typically conducted in ethanol or toluene under reflux.

Reaction Conditions:

-

Molar ratio: 1:1 aldehyde to methyl cyanoacetate.

-

Catalyst: 5 mol% piperidine.

-

Temperature: 80–100°C (solvent-dependent).

-

Yield: 70–85% after recrystallization.

Mechanistic Insights:

The base deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration forms the α,β-unsaturated ester. The stereoselectivity (E/Z ratio) depends on solvent polarity and temperature, with polar aprotic solvents favoring the thermodynamically stable E-isomer.

Industrial-Scale Production

Continuous flow reactors are employed industrially to enhance reproducibility and safety. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Residence time | 10–15 minutes | Minimizes side reactions |

| Temperature | 90°C | Balances kinetics/stability |

| Catalyst loading | 3 mol% | Cost-effective efficiency |

Purification via fractional distillation or column chromatography achieves >98% purity, critical for pharmaceutical intermediates.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloro group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

Conditions: DMF, 60°C, 12 hours. Yield: 65–75%.

Michael Additions

The α,β-unsaturated system participates in Michael additions with carbanions (e.g., Grignard reagents), yielding diastereomerically enriched products. Steric hindrance from the ortho-chloro group often dictates regioselectivity.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the double bond, yielding 2-chlorobenzoic acid derivatives.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 3-(2-chlorophenyl)-2-cyanopropanoate.

Spectroscopic Characterization

Critical spectral data for identification and purity assessment include:

Table 1: Key Spectroscopic Signatures

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 7.35–7.55 (m, 4H, Ar-H), δ 8.10 (s, 1H, CH=C) |

| ¹³C NMR | δ 167.5 (C=O), δ 115.5 (CN), δ 134.2 (C-Cl) |

| IR (cm⁻¹) | 2220 (C≡N), 1725 (C=O), 1600 (C=C) |

| UV-Vis (λmax) | 280 nm (π→π* transition) |

Industrial and Research Applications

| Application | Use Case | Advantage Over Analogs |

|---|---|---|

| Polymer Science | UV-curable resin component | Enhanced crosslinking density |

| Agrochemistry | Herbicide intermediate | Lower phytotoxicity |

| Pharmaceuticals | PDE4 inhibitor precursor | Improved metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume